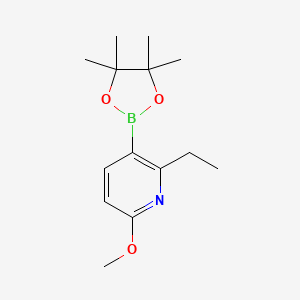

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-ethyl-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-11-10(8-9-12(16-11)17-6)15-18-13(2,3)14(4,5)19-15/h8-9H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYQCWNQXKMIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester typically involves the borylation of 6-methoxy-2-ethylpyridine. This can be achieved through a Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used as the boron source. The reaction is catalyzed by a palladium complex, often with a phosphine ligand, under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Miyaura borylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide, facilitated by a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Plays a role in the development of drug candidates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Molecular Properties

Key analogs and their properties are summarized below:

Key Observations :

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids. For instance, phenylboronic acid pinacol ester shows higher solubility in chloroform than in hydrocarbons . The ethyl and methoxy groups in the target compound may further enhance lipophilicity, improving solubility in non-polar media.

- Stability : The electron-donating methoxy group stabilizes the boronic ester against hydrolysis, while the ethyl group introduces steric protection. In contrast, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, highlighting substituent-dependent reactivity .

Commercial Availability and Pricing

- 6-Ethylpyridine-3-boronic Acid Pinacol Ester : €102/g (AS140184) .

- 2-Methoxypyridine-6-boronic Acid Pinacol Ester : €351/250mg (AS14561) .

- 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester : Priced at ~$440/250mg (Thermo Scientific) .

- Cost Drivers : Methyl and ethyl analogs are generally cheaper than halogenated or heterocyclic derivatives due to simpler synthesis and higher demand.

Biological Activity

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₉BNO₃

- Molecular Weight : 239.1 g/mol

- Structure : Contains a pyridine ring with a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to act as enzyme inhibitors. They can interact with various enzymes through:

- Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .

- Enzyme Selectivity : The introduction of a boronic acid group can modify the selectivity and efficacy of compounds against specific targets, enhancing their therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have demonstrated that boronic acids can effectively inhibit tumor growth in various cancer models. For instance, they have shown promising results against multiple myeloma and breast cancer cell lines .

- In vitro assays indicate that this compound may exhibit low nanomolar activity similar to established drugs like bortezomib .

- Antibacterial Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have focused on the biological activities of boronic acid derivatives:

Q & A

Q. What are the recommended synthetic routes for preparing 6-methoxy-2-ethylpyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine derivative (e.g., 3-bromo-6-methoxy-2-ethylpyridine) with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂. Key steps include:

- Reagent preparation : Use anhydrous tetrahydrofuran (THF) and degassed solvents to prevent boronic ester hydrolysis.

- Catalytic system : Optimize ligand-to-palladium ratios (e.g., 1:1 for Pd(dppf)Cl₂) to enhance coupling efficiency .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Confirm purity via ¹H/¹³C NMR and mass spectrometry.

Q. How does the solubility profile of this boronic ester impact reaction design?

Pinacol esters generally exhibit higher solubility in organic solvents (e.g., THF, DCM, acetone) compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester dissolves readily in acetone even at low temperatures (0–6°C), enabling homogeneous reaction conditions . However, solubility decreases in polar aprotic solvents like DMSO due to steric hindrance from the pinacol group. Pre-dissolving the ester in THF before adding to aqueous mixtures (e.g., in cross-coupling) minimizes precipitation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30–35 ppm for pinacol esters). ¹H NMR detects methoxy (δ 3.8–4.0 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- UV-vis spectroscopy : Monitor reaction progress via absorbance shifts (e.g., λmax ~290 nm for boronic esters, shifting upon oxidation ).

Q. How does this compound participate in Suzuki-Miyaura cross-coupling?

As a boronic ester, it reacts with aryl/heteroaryl halides (e.g., bromides) under palladium catalysis. Example protocol:

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), THF/H₂O (4:1), 80°C, 12 h.

- Key considerations : Avoid excess base to prevent ester decomposition. Use microwave-assisted heating for faster kinetics .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved with this boronic ester?

Control speciation by adjusting solvent polarity and pH. For example:

Q. What strategies address low diastereoselectivity in allylboration reactions?

Modify the ester’s coordination environment:

Q. How does steric hindrance from the ethyl and methoxy groups influence reactivity?

The 2-ethyl and 6-methoxy substituents reduce electrophilicity at the boron center, slowing transmetalation in cross-coupling. Mitigation strategies:

Q. What mechanistic insights explain its stability under oxidative conditions?

The pinacol ester’s cyclic structure resists hydrolysis better than acyclic esters. Kinetic studies with H₂O₂ reveal:

- UV-vis monitoring : The boronic ester’s λmax at 290 nm decreases as H₂O₂ oxidizes it to phenol derivatives, with pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹ at pH 7.27) .

- pH dependence : Stability decreases in acidic (pH <5) or basic (pH >9) conditions due to ester cleavage.

Q. How can air-sensitive reactions involving this compound be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.